molecular formula C8H18INOS B1254576 OXA-22 iodide

OXA-22 iodide

Cat. No.: B1254576
M. Wt: 303.21 g/mol
InChI Key: TWNAKQKXXMGYQT-SCLLHFNJSA-M
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

OXA-22 iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine, which acts as a good electrocatalyst for metal digestion in deep eutectic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of glycolic or acidic hydrogen bond donors, iodine can form mixed I2Cl−/I3− species .

Mechanism of Action

The mechanism of action of OXA-22 iodide involves the hydrolysis of beta-lactam antibiotics. The enzyme binds to the beta-lactam ring of the antibiotic and breaks it open, rendering the antibiotic ineffective . This process involves the use of a serine residue in the active site of the enzyme, which attacks the beta-lactam ring and forms an acyl-enzyme intermediate. The intermediate is then hydrolyzed, releasing the inactive antibiotic and regenerating the active enzyme .

Properties

Molecular Formula

C8H18INOS

Molecular Weight

303.21 g/mol

IUPAC Name

trimethyl-[[(2R,5R)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide

InChI

InChI=1S/C8H18NOS.HI/c1-7-10-8(6-11-7)5-9(2,3)4;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-;/m1./s1

InChI Key

TWNAKQKXXMGYQT-SCLLHFNJSA-M

Isomeric SMILES

C[C@@H]1O[C@@H](CS1)C[N+](C)(C)C.[I-]

Canonical SMILES

CC1OC(CS1)C[N+](C)(C)C.[I-]

Synonyms

2-methyl-5-trimethylammoniummethyl-1,3-oxathiolane
OXA 22
OXA-22

Origin of Product

United States

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